molecular formula C17H15NO2 B5104714 N-(2-methylphenyl)-3-prop-2-ynoxybenzamide

N-(2-methylphenyl)-3-prop-2-ynoxybenzamide

Cat. No.: B5104714
M. Wt: 265.31 g/mol
InChI Key: YXZWOBONDGMSOF-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-3-prop-2-ynoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a 2-methylphenyl and a prop-2-ynoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-3-prop-2-ynoxybenzamide typically involves the reaction of 2-methylphenylamine with 3-prop-2-ynoxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-3-prop-2-ynoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-methylphenyl)-3-prop-2-ynoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-3-prop-2-ynoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylphenyl)-3-prop-2-ynoxybenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methylphenyl)-3-prop-2-ynoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-3-11-20-15-9-6-8-14(12-15)17(19)18-16-10-5-4-7-13(16)2/h1,4-10,12H,11H2,2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZWOBONDGMSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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